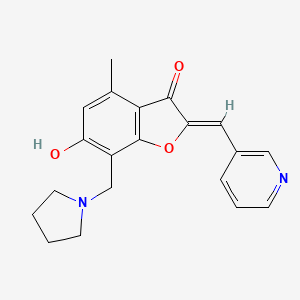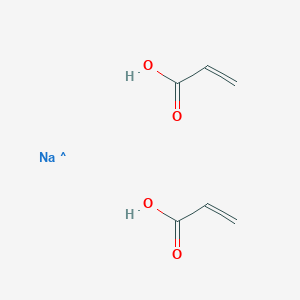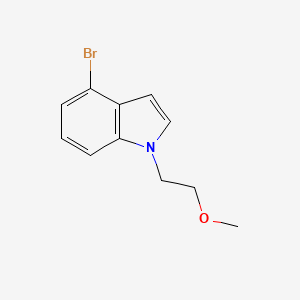
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is a compound that belongs to the family of flavonoids. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It also interacts with various cellular targets such as caspases, Bcl-2 family proteins, and COX-2.
Biochemical and Physiological Effects:
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in the pathogenesis of various diseases. It also inhibits the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, it has some limitations such as its low solubility in water, which can make it difficult to use in some experiments. It also has limited availability, which can make it expensive to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Furthermore, it can be used as a lead compound for the development of new derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-12-15-6-5-14(25-9-8-21)11-17(15)26-20(22)19(12)13-4-7-16(23-2)18(10-13)24-3/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELLEXHJBSWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/no-structure.png)


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-ethyl-7-hydroxychromen-2-one](/img/structure/B3300609.png)
![Benzo[b]thiophene-3-sulfonic acid](/img/structure/B3300614.png)

![(2-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300623.png)


![Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300651.png)
![(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300658.png)
![7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B3300659.png)

